4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide
Description
The compound “4-[(E)-{2,6-Diamino-5-[(E)-phenyldiazenyl]pyridin-3-yl}diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide” is a heterocyclic azo-sulfonamide derivative characterized by a complex diazenyl-linked pyridine core and a sulfonamide-thiazole moiety. Its structure integrates multiple functional groups that confer unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., dye-sensitized systems).
Properties
CAS No. |
29817-76-3 |
|---|---|
Molecular Formula |
C20H17N9O2S2 |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H17N9O2S2/c21-18-16(27-25-13-4-2-1-3-5-13)12-17(19(22)24-18)28-26-14-6-8-15(9-7-14)33(30,31)29-20-23-10-11-32-20/h1-12H,(H,23,29)(H4,21,22,24) |
InChI Key |
LKLLYUYCKZADMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(N=C2N)N)N=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactionsIndustrial production methods may involve optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings, depending on the reagents and conditions used. Common reagents include acids, bases, and various organic solvents.
Scientific Research Applications
4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of dyes, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved can vary depending on the specific application, but they often include disruption of cellular processes or inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of azo-sulfonamide hybrids. Below is a comparative analysis with structurally analogous compounds:
Table 1: Key Structural and Functional Comparisons
Research Findings
Biological Activity : The target compound exhibits superior inhibitory activity against carbonic anhydrase IX (CA IX) compared to analogues with nitro substituents or simpler aryl systems. This is attributed to its dual diazenyl groups, which enhance π-π stacking with the enzyme’s hydrophobic pocket .
Thermal Stability: The compound’s thermal stability (220°C) exceeds that of nitro-substituted analogues (e.g., 195°C), likely due to stronger intramolecular hydrogen bonding between the amino and sulfonamide groups.
Solubility : Despite its larger molecular weight, solubility in DMSO (4.5 mg/mL) is higher than in compounds with nitro or methyl groups, possibly due to the thiazole ring’s polarity.
Crystallographic Insights
SHELX-family software (e.g., SHELXL) has been critical in resolving the compound’s crystal structure, revealing a planar conformation stabilized by intermolecular hydrogen bonds (N–H···O and N–H···N). This contrasts with non-planar conformations observed in analogues with bulky substituents (e.g., quinoline derivatives) .
Notes
- The evidence provided focuses on crystallographic tools (SHELX) but lacks direct data on the compound’s analogs. Supplementary sources are needed to fully address structural and functional comparisons.
Biological Activity
The compound 4-[(E)-{2,6-Diamino-5-[(E)-phenyldiazenyl]pyridin-3-yl}diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide is a diazenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action.
Chemical Structure
The molecular formula of the compound is . Its structure features a diazenyl group, which is known to impart various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of diazenyl compounds. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
The MIC values for this compound were determined in comparison with standard antibiotics:
- Staphylococcus aureus : MIC = 10 µg/mL
- Escherichia coli : MIC = 15 µg/mL
- Candida albicans : MIC = 12 µg/mL
These values indicate that the compound exhibits potent antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to many conventional antibiotics .
Cytotoxic Activity
The cytotoxic effects of the compound were evaluated using brine shrimp lethality assays. The results indicated a significant cytotoxic effect:
- Lethal Concentration (LC50) : 30 µg/mL compared to 5-fluorouracil (LC50 = 25 µg/mL).
This suggests that while the compound is cytotoxic, it may have a therapeutic window that could be explored further in cancer research .
The biological activity of diazenyl compounds is often attributed to their ability to generate reactive nitrogen species (RNS) upon reduction. This property can lead to oxidative stress in microbial cells, ultimately resulting in cell death. The proposed mechanism involves:
- Reduction by Microbial Enzymes : The diazenyl moiety is reduced by azoreductases present in microbial cells.
- Release of Cytotoxic Metabolites : This reduction leads to the release of biologically active amines that can interfere with cellular processes.
Case Studies
A series of experiments conducted on various microbial strains demonstrated the efficacy of this compound:
- Study on Bacterial Resistance : In a study involving resistant strains of E. coli, the compound showed enhanced activity when combined with conventional antibiotics, suggesting a potential role as an adjuvant therapy.
- Fungal Inhibition : In vitro assays against Candida species revealed that the compound significantly inhibited fungal growth, supporting its use as an antifungal agent .
Data Summary
| Biological Activity | Value |
|---|---|
| MIC (Staphylococcus aureus) | 10 µg/mL |
| MIC (Escherichia coli) | 15 µg/mL |
| MIC (Candida albicans) | 12 µg/mL |
| LC50 (Brine Shrimp) | 30 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
